
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
Microbial Degradation of Substituted Urea Herbicides
Research by Murray, Rieck, and Lynd (1969) examined the phytotoxicity of various substituted urea herbicides and their microbial degradation. They focused on the interactions with fungi like Aspergillus niger, A. sydowi, and A. tamarii, observing significant differences in herbicide degradation rates, highlighting the potential environmental impact of these compounds.
Antioxidant Properties and Theoretical Calculations
A study by Yakan et al. (2021) explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. They employed spectroscopic methods and theoretical calculations to investigate these properties, indicating potential applications in the field of chemistry and pharmacology.
Reactions with Isocyanate
Papadopoulos (1984) conducted a study on the reactions of anthranilic acid derivatives with 3-chloropropyl isocyanate, leading to various cyclization products. This research, detailed in Papadopoulos (1984), contributes to the understanding of chemical reactions involving urea derivatives.
Corrosion Inhibition in Acid Solutions
The study by Bahrami and Hosseini (2012) investigated the inhibition effect of certain organic compounds, including urea derivatives, on mild steel corrosion in acid solutions. This research provides insights into the potential industrial applications of these compounds as corrosion inhibitors.
Mechanistic Studies in Chemistry
Butler and Hussain (1981) explored the reactions of urea and its derivatives with various compounds, contributing to the mechanistic understanding of urea chemistry. Their findings, presented in Butler and Hussain (1981), are significant for the chemical industry and research in organic chemistry.
Photodegradation and Hydrolysis of Pesticides
Gatidou and Iatrou (2011) examined the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. Their study, detailed in Gatidou and Iatrou (2011), provides valuable information on the environmental impact of these pesticides.
Synthesis of Urea and Thiourea Derivatives
Research by Yan, Lei, and Hu (2014) focused on developing a simple and efficient method for synthesizing urea and thiourea derivatives. Their work contributes to the field of synthetic chemistry.
Electronic and Optical Properties
Shkir et al. (2018) conducted a computational study to assess the electrooptic properties of a chalcone derivative, revealing insights into the material's potential applications in optoelectronics. Their findings are available in Shkir et al. (2018).
Inhibition of Chitin Synthesis
The study by Deul, Jong, and Kortenbach (1978) explored the inhibition of chitin synthesis by certain urea insecticides. This research contributes to understanding the biochemical mode of action of these compounds.
Joint Toxicity Assessment
A joint toxicity assessment of substituted urea herbicides was conducted by Gatidou, Stasinakis, and Iatrou (2015), using bioassays to evaluate their impact on various organisms. This research aids in understanding the environmental risks of these herbicides.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-20-14-6-5-13(7-10(14)8-15(20)21)19-16(22)18-12-4-2-3-11(17)9-12/h2-7,9H,8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUXPFZFUAEBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

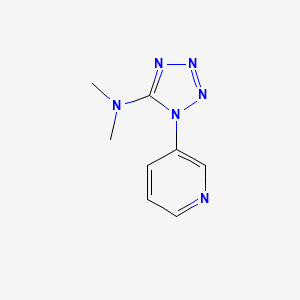
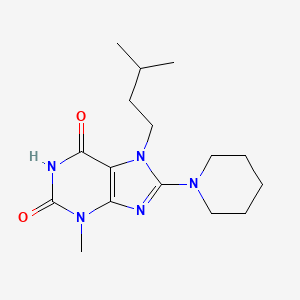
![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)
![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)
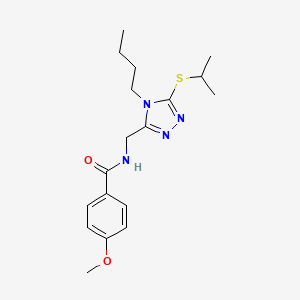

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)
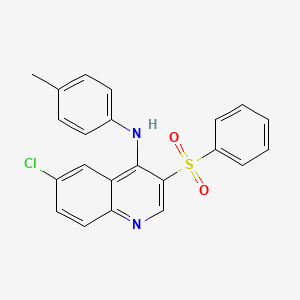
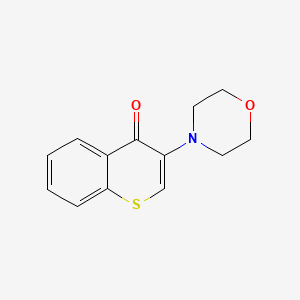

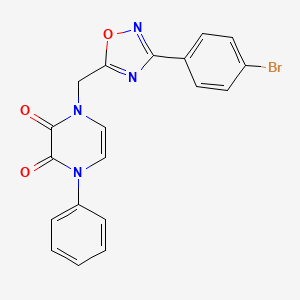

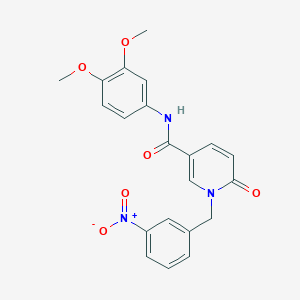
![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)